molecular formula C8H15NO3S B14009440 Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate CAS No. 78614-30-9

Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate

Cat. No.: B14009440
CAS No.: 78614-30-9
M. Wt: 205.28 g/mol
InChI Key: VWVDBJCHIAXIJM-UHFFFAOYSA-N
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Description

Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized through the reaction of acids with alcohols, resulting in a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate typically involves the esterification of propanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into its constituent acid and alcohol in the presence of water and an acid or base catalyst.

    Oxidation: Conversion to carboxylic acids using oxidizing agents.

    Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Propanoic acid and methanol.

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding alcohol

Scientific Research Applications

Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industry .

Properties

CAS No.

78614-30-9

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate

InChI

InChI=1S/C8H15NO3S/c1-6(2)9-8(11)13-5-4-7(10)12-3/h6H,4-5H2,1-3H3,(H,9,11)

InChI Key

VWVDBJCHIAXIJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)SCCC(=O)OC

Origin of Product

United States

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